molecular formula C8H10N3NaO2S B3006547 Sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinate CAS No. 2219379-82-3

Sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinate

Cat. No.: B3006547
CAS No.: 2219379-82-3
M. Wt: 235.24
InChI Key: WCCUGEXMDSFGSW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinate is a chemical compound with the molecular formula C8H12N3NaO2S and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a pyrrolidine group and a sulfinate group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinate typically involves the reaction of pyridazine derivatives with pyrrolidine and sulfinate salts under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonate derivatives, sulfinic acids, and various substituted pyridazine compounds .

Scientific Research Applications

Sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfonate
  • Sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinic acid
  • Sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfonamide

Uniqueness

Sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinate is unique due to its specific combination of a pyridazine ring, pyrrolidine group, and sulfinate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

sodium;6-pyrrolidin-1-ylpyridazine-3-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S.Na/c12-14(13)8-4-3-7(9-10-8)11-5-1-2-6-11;/h3-4H,1-2,5-6H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCUGEXMDSFGSW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N3NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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